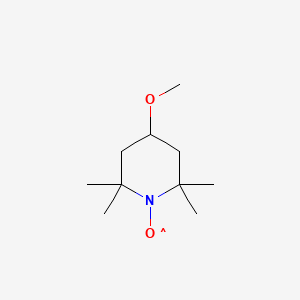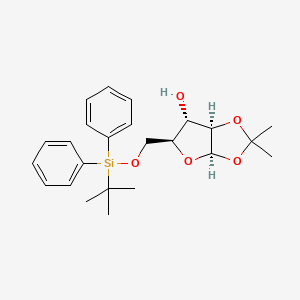![molecular formula C5H12ClNO2S2 B1365170 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride CAS No. 351422-31-6](/img/structure/B1365170.png)
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride
説明
“3-[(2-Aminoethyl)dithio]propionic acid hydrochloride”, also known as AEDP·HCl, is a cleavable amino acid . It is a versatile material used in scientific research. Its unique properties make it suitable for various applications, including drug development, biochemical analysis, and polymer research.
Synthesis Analysis
AEDP·HCl can be reacted with amine-reactive acylation agents to create amide bonds . Alternatively, the carbodiimide EDC can be used to conjugate AEDP to molecules containing amines or carboxylates, which results in some degree of polymerisation .Molecular Structure Analysis
The molecular formula of AEDP·HCl is C5H11NO2S2·HCl . It has an average mass of 181.276 Da and a monoisotopic mass of 181.023117 Da .Chemical Reactions Analysis
AEDP·HCl is a cleavable compound containing a terminal amine and carboxylic acid group . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent . The terminal amine can be reacted with carboxylic acid, activated NHS esters, and other carbonyl compounds .Physical And Chemical Properties Analysis
AEDP·HCl appears as a white to off-white powder . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 339.5±27.0 °C at 760 mmHg . The vapour pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 64.1±6.0 kJ/mol . The flash point is 159.1±23.7 °C . The index of refraction is 1.590 . The molar refractivity is 46.3±0.3 cm³ .科学的研究の応用
Glutathione Detection
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride (AEDP) is used in the development of a unique and versatile bifunctional linker AEDP-modified gold nanoparticle (Au@PLL–AEDP–FITC) probe. This probe is designed for the simple, highly sensitive intracellular glutathione (GSH) detection, combined with the FRET technique . The presence of GSH breaks the disulfide bonds of AEDP on Au@PLL–AEDP–FITC, separating FITC from gold nanoparticles and switching the fluorescence signal to the “turn on” state .
Drug Development
The unique properties of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride make it suitable for various applications, including drug development. Its ability to form disulfide bonds can be leveraged in the design and synthesis of new drugs.
Biochemical Analysis
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride is also used in biochemical analysis. Its reactivity with certain biochemical entities can be utilized in the development of assays and other analytical techniques.
Polymer Research
This compound is used in polymer research. Its ability to form disulfide bonds can be used to create cross-linked polymers with unique properties.
Construction of Functional Groups on Proteins
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride enables the construction, extension, and modification of several functional groups on proteins . This makes it a valuable tool in protein engineering and related fields.
Reversible Immobilization Applications
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride is used for reversible immobilization applications . Its ability to form and break disulfide bonds under different conditions can be used to reversibly immobilize certain entities.
作用機序
Target of Action
The primary target of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride, also known as Aminoethyl-SS-propionic acid, is the antibody in Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
Aminoethyl-SS-propionic acid acts as a linker in ADCs . It covalently links the antibody to the cytotoxic drug through its bifunctional structure. The amine group allows for conjugation to target molecules, while the cleavable disulfide bond enables controlled release under reducing conditions.
Biochemical Pathways
The biochemical pathway involved in the action of Aminoethyl-SS-propionic acid is the formation and degradation of ADCs . The compound forms a stable bond with the antibody and the cytotoxic drug, creating an ADC. Under reducing conditions within the target cell, the disulfide bond is cleaved, releasing the cytotoxic drug to exert its therapeutic effect.
Pharmacokinetics
The pharmacokinetic properties of Aminoethyl-SS-propionic acid are largely determined by the properties of the ADC it forms . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC impact the bioavailability of the cytotoxic drug . .
Result of Action
The result of the action of Aminoethyl-SS-propionic acid is the targeted delivery of cytotoxic drugs to cancer cells . By forming a stable ADC, the cytotoxic drug is protected from premature degradation and non-specific distribution. Once the ADC reaches the target cell, the cytotoxic drug is released to exert its therapeutic effect.
Action Environment
The action of Aminoethyl-SS-propionic acid is influenced by the reducing environment within the target cell. The reducing conditions trigger the cleavage of the disulfide bond, releasing the cytotoxic drug. Other environmental factors that may influence the action, efficacy, and stability of Aminoethyl-SS-propionic acid include pH, temperature, and the presence of other biological molecules .
Safety and Hazards
特性
IUPAC Name |
3-(2-aminoethyldisulfanyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2.ClH/c6-2-4-10-9-3-1-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGVEHVTSZTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




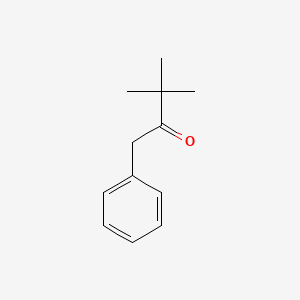
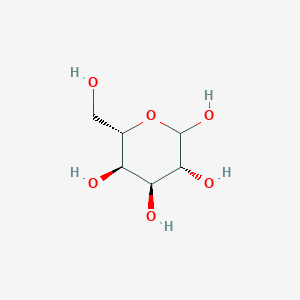
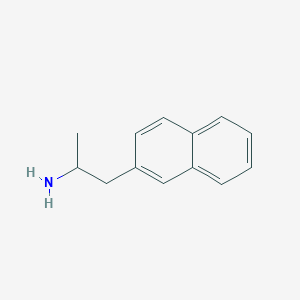
![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)
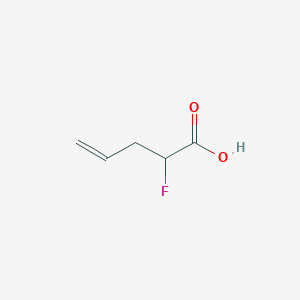
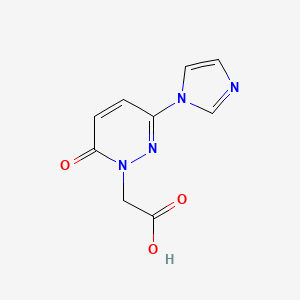
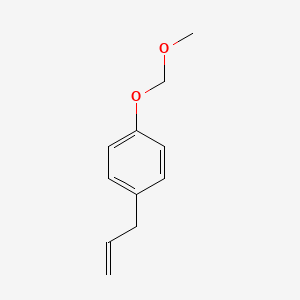


![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)

